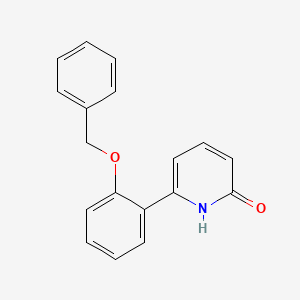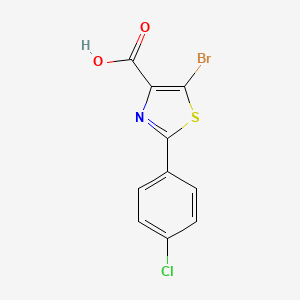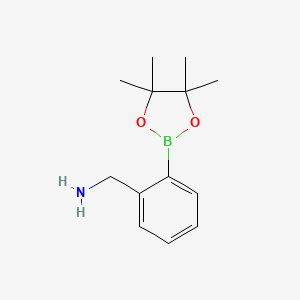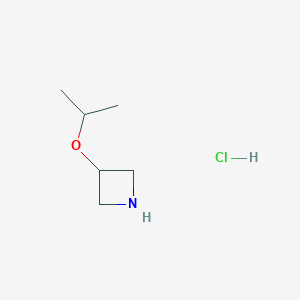
3-(4-aminophenoxy)-N-methylpropanamide
Übersicht
Beschreibung
“3-(4-aminophenoxy)-N-methylpropanamide” is a compound that likely contains an amine group (-NH2) attached to a phenyl ring (a six-carbon aromatic ring), which is further connected to a propanamide group through an ether linkage (an oxygen atom). This structure suggests that it might have properties similar to other aromatic compounds with amine and amide groups .
Molecular Structure Analysis
The molecular structure of “3-(4-aminophenoxy)-N-methylpropanamide” would likely be influenced by the presence of the amine, ether, and amide functional groups. These groups could participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .
Chemical Reactions Analysis
Amines, ethers, and amides are all reactive groups that can participate in a variety of chemical reactions. Amines can act as bases or nucleophiles, ethers can be cleaved by strong acids, and amides can participate in hydrolysis and condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-aminophenoxy)-N-methylpropanamide” would be influenced by its molecular structure. The presence of an amine could make it a base, the ether could contribute to its solubility in organic solvents, and the amide could participate in hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- 3-(4-aminophenoxy)-N-methylpropanamide has been utilized in the synthesis of new polyamides containing flexible ether linkages. These polyamides demonstrate high solubility in polar solvents and are capable of forming strong and flexible films. They exhibit high thermal stability with decomposition temperatures above 400°C (Hsiao & Chang, 2004).
Hyperbranched Aromatic Polyamide
- It has been used in the creation of hyperbranched aromatic polyamides. These polymers are highly soluble in various solvents and have significant molecular weights, indicating potential applications in materials science (Yang, Jikei, & Kakimoto, 1999).
Molecular Synthesis
- The compound plays a role in the development of new molecular structures. For instance, it has been involved in the cross-coupling of C–H bonds, showcasing its utility in complex organic synthesis processes (Wan, Dastbaravardeh, Li, & Yu, 2013).
Corrosion Inhibition
- Schiff base compounds containing this chemical have been studied for their potential as corrosion inhibitors. These compounds exhibit significant inhibitory properties for mild steel, suggesting applications in materials protection (Leçe, Emregül, & Atakol, 2008).
Biobased Production
- In biotechnology, this compound has been implicated in the synthesis of biobased products, such as succinonitrile, from amino acids. This indicates its potential use in sustainable chemical production processes (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).
Gene Expression Regulation
- It has been identified as a component in polyamides that can regulate gene expression by targeting specific DNA sequences. This application highlights its potential in therapeutic and genetic engineering contexts (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).
Wirkmechanismus
Target of Action
Similar compounds such as 4-(4-aminophenoxy)pyridinamide derivatives have been designed and synthesized based on the binding patterns of cabozantinib and bms-777607 to met protein .
Mode of Action
It is known that the molecular structure of curing agents significantly influences the properties of epoxy resins .
Biochemical Pathways
It is known that the molecular structure of curing agents can significantly influence the thermomechanical properties of an epoxy resin .
Result of Action
Similar compounds have shown moderate to excellent antiproliferative activity against different cell lines .
Action Environment
It is known that the sizes of 3d systems can influence the performance of cured systems .
Safety and Hazards
Zukünftige Richtungen
The future research directions for “3-(4-aminophenoxy)-N-methylpropanamide” would depend on its intended applications. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics . If it’s a potential material, research could focus on its physical properties and potential uses .
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNFRKOPGZOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenoxy)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)









![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)

